molecular formula C16H22N6O2 B12237399 1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one

1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one

Cat. No.: B12237399
M. Wt: 330.38 g/mol
InChI Key: QEMJQLALAZIDLZ-UHFFFAOYSA-N
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Description

1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one is a complex heterocyclic compound. It features a triazolo-pyridazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple nitrogen atoms in the structure makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridazine ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free, additive-free, and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process involves optimizing reaction conditions such as temperature, time, and microwave power to achieve high yields and purity. The use of microwave irradiation reduces reaction times and energy consumption, making it a cost-effective and sustainable approach .

Chemical Reactions Analysis

Types of Reactions

1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazolo-pyridazine core can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular pathways. This compound may also interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-methoxyethan-1-one stands out due to its unique combination of a triazolo-pyridazine core with a pyrrolo-pyrrol moiety. This structure provides a versatile platform for chemical modifications and enhances its potential for various biological activities.

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

1-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-methoxyethanone

InChI

InChI=1S/C16H22N6O2/c1-3-13-17-18-14-4-5-15(19-22(13)14)20-6-11-8-21(9-12(11)7-20)16(23)10-24-2/h4-5,11-12H,3,6-10H2,1-2H3

InChI Key

QEMJQLALAZIDLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC

Origin of Product

United States

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